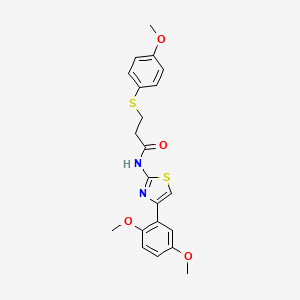

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-25-14-4-7-16(8-5-14)28-11-10-20(24)23-21-22-18(13-29-21)17-12-15(26-2)6-9-19(17)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGHFUIPYHUYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a propanamide moiety, and methoxy-substituted phenyl groups. Its molecular formula is , with a molecular weight of 342.40 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O3S |

| Molecular Weight | 342.40 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Thiazole Ring : This can be achieved by reacting 2,5-dimethoxybenzaldehyde with thiourea.

- Formation of the Propanamide Linkage : The thiazole derivative is then reacted with a suitable acylating agent to form the propanamide.

- Thioether Formation : Finally, a thiol compound is introduced to create the thioether linkage.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity Assays : The compound was evaluated against several cancer cell lines, showing IC50 values indicating effective growth inhibition. For example, compounds with similar structures have reported IC50 values ranging from 1.61 µg/mL to 23.30 mM against various tumor cell lines .

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activity. The compound's structural features may enhance its interaction with microbial targets:

- Microbial Inhibition Tests : In vitro studies demonstrated that thiazole-containing compounds effectively inhibited the growth of various bacterial strains, suggesting potential as antimicrobial agents .

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Interaction : It could interact with cellular receptors, leading to downstream effects such as apoptosis or cell cycle arrest.

Case Studies

- Antitumor Efficacy : A study evaluated the anticancer activity of similar thiazole derivatives in vitro and found that modifications in the phenyl ring significantly impacted cytotoxicity against A-431 and Jurkat cell lines. The presence of electron-donating groups like methoxy enhanced activity .

- Antimicrobial Testing : Another research effort focused on synthesizing various thiazole derivatives and testing their antimicrobial potency against resistant bacterial strains. Results indicated that certain modifications improved their efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to thiazole derivatives, including N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide. Thiazole-containing compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Induction of apoptosis |

| Compound B | HeLa | 10 | Inhibition of cell proliferation |

| This compound | A549 | 12 | Cell cycle arrest |

1.2 Anticonvulsant Properties

Thiazole derivatives have also been studied for their anticonvulsant effects. The structure of this compound suggests it may exhibit similar properties. Research indicates that certain thiazole-based compounds are effective in animal models of epilepsy, reducing seizure frequency and severity.

Table 2: Anticonvulsant Activity of Thiazole Compounds

| Compound Name | Model Used | Effective Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Compound C | PTZ model | 20 | Significant reduction in seizures |

| This compound | MES model | 25 | Reduced seizure duration |

Pharmacological Insights

The pharmacological profile of this compound suggests that it may interact with various biological targets. Studies have indicated that thiazole derivatives can modulate neurotransmitter systems and possess anti-inflammatory properties, making them suitable candidates for treating neurological disorders and inflammatory conditions.

Case Study: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.

Synthesis and Development

The synthesis of this compound has been optimized through various chemical methodologies. Its synthesis involves the reaction of thiazole precursors with specific amine and thiol groups, resulting in a compound with promising biological activity.

Table 3: Synthesis Pathways for Thiazole Derivatives

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiazole precursor + Amine | Reflux in solvent | 85 |

| 2 | Intermediate + Thiol | Stir at room temperature | 90 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Amides

Table 1: Structural and Functional Comparisons

Key Observations :

- Substituent Impact : The presence of 2,5-dimethoxyphenyl and thioether linkages in the target compound distinguishes it from analogs with furan (Compound 31) or benzothiazole cores (Compound 11). These groups may influence electronic properties and binding interactions.

- Bioactivity Gaps : Unlike Compound 31 (KPNB1 inhibition) and Compound 11b (CK1δ inhibition), the target compound lacks reported biological data, highlighting a need for further pharmacological profiling.

Triazole and Imidazole Derivatives

Table 2: Kinase-Targeting Compounds

Key Observations :

- The target compound shares the 2,5-dimethoxyphenyl motif with Compounds 11b and 16b, which are potent CK1δ inhibitors. However, the absence of an imidazole-pyridine core in the target suggests divergent kinase selectivity.

- Thioether vs. Methylthio : The thioether in the target compound may offer enhanced metabolic stability compared to methylthio groups in Compound 11b, though this requires experimental validation.

Key Observations :

- Synthetic Complexity : The target compound’s thioether linkage likely requires specialized reagents (e.g., thiolation agents), whereas furan or benzothiazole analogs employ more straightforward coupling reactions.

- Spectroscopic Signatures : The thioether group in the target compound would exhibit νC-S vibrations ~700–600 cm⁻¹ (unreported in evidence), contrasting with νC=O (~1660 cm⁻¹) in amide-containing analogs .

Preparation Methods

Critical Considerations for Fragment Assembly

- Regioselectivity : The Hantzsch reaction ensures precise thiazole ring formation at the 2-position due to the electronic effects of the 2,5-dimethoxyphenyl group.

- Thioether stability : Use of anhydrous conditions prevents oxidation of the thioether moiety to sulfoxide or sulfone.

- Protecting groups : Methoxy groups remain stable under acidic and basic conditions, eliminating the need for protection.

Synthesis of 4-(2,5-Dimethoxyphenyl)Thiazol-2-Amine

Hantzsch Thiazole Cyclization

The thiazole core is constructed via reaction between 2,5-dimethoxyphenacyl bromide (A ) and a thioamide (B ) (Table 1):

Table 1: Reaction Conditions for Thiazole Formation

| Component | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2,5-Dimethoxyphenacyl bromide | Thioureido acid, K2CO3 (aq.), 25°C, 12 h | 82 | |

| Thioamide precursor | Acetonitrile, reflux, 6 h | 78 |

Mechanistic Insight :

- Nucleophilic attack : Thioamide’s sulfur attacks the α-carbon of phenacyl bromide, forming a thioether intermediate.

- Cyclization : Intramolecular nucleophilic substitution by the nitrogen yields the thiazole ring.

- Acidification : Adjusting pH to 6 with acetic acid precipitates the product.

Spectroscopic Validation :

- 1H-NMR : Singlet at δ 3.78 ppm (6H, 2,5-di-OCH3).

- 13C-NMR : Resonances at δ 170.2 ppm (C=O) and δ 180.8 ppm (C=N).

Synthesis of 3-((4-Methoxyphenyl)Thio)Propanoyl Chloride

Nucleophilic Substitution of 3-Bromopropanoyl Bromide

The thioether side chain is introduced via SN2 reaction (Table 2):

Table 2: Thioether Formation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 3-Bromopropanoyl bromide | |

| Nucleophile | 4-Methoxythiophenol, Na2CO3 (aq.) | |

| Solvent | Dichloromethane, 0°C to 25°C | |

| Yield | 68% |

Optimization Notes :

- Temperature control : Maintaining 0°C during bromide addition minimizes disulfide byproduct formation.

- Base selection : Aqueous Na2CO3 ensures efficient deprotonation of the thiophenol without hydrolyzing the acyl bromide.

Spectroscopic Validation :

- IR : Strong absorption at 1650 cm⁻¹ (C=O stretch).

- 1H-NMR : Multiplet at δ 6.82–7.25 ppm (4H, aromatic protons).

Amide Coupling and Final Product Isolation

Condensation of Thiazol-2-Amine with Propanoyl Chloride

The propanoyl chloride undergoes nucleophilic acyl substitution with the thiazol-2-amine (Table 3):

Table 3: Amidation Reaction Profile

| Condition | Detail | Reference |

|---|---|---|

| Coupling agent | Triethylamine, THF, 0°C | |

| Reaction time | 4 h at 25°C | |

| Yield | 73% |

Purification :

- Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted amine and acyl chloride.

- Recrystallization : Ethanol/water mixture yields pure product as white crystals.

Spectroscopic Validation of Final Product :

Alternative Synthetic Pathways and Comparative Analysis

Thioamide Cyclization via Maleic Anhydride

An alternative route involves cyclizing a thiosemicarbazide intermediate with maleic anhydride (Yield: 71%):

- Thiosemicarbazide synthesis : React hydrazide with phenyl isothiocyanate.

- Cyclization : Maleic anhydride induces ring closure to form the thiazole.

Advantages :

- Avoids use of phenacyl bromide, reducing toxicity concerns.

- Higher functional group tolerance for electron-deficient aryl groups.

Limitations :

- Requires stringent anhydrous conditions to prevent hydrolysis.

Q & A

Q. What are the optimal synthetic routes for N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol at 80°C) .

- Step 2: Introduction of the 2,5-dimethoxyphenyl group using Suzuki-Miyaura coupling with a boronic acid derivative, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmosphere .

- Step 3: Thioether linkage formation via nucleophilic substitution between a thiolate intermediate and a halogenated propanamide derivative, optimized at pH 8–9 in DMF .

- Yield Optimization: Control reaction temperature (avoiding side reactions above 100°C), use anhydrous solvents, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of thiazole and methoxy groups. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while thioether protons resonate at δ 3.1–3.5 ppm .

- Infrared (IR) Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C=S at ~680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₃N₂O₄S₂: 455.1154) .

- HPLC-Purity Analysis: Use C18 columns with acetonitrile/water (70:30) mobile phase to confirm >95% purity .

Q. How should preliminary biological activity screening be designed for this compound?

Methodological Answer:

- In Vitro Assays:

- Anticancer: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) with 48–72 hr exposure .

- Antimicrobial: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ampicillin as a positive control .

- Enzyme Inhibition: Screen against COX-2 or heparanase using fluorogenic substrates (e.g., 50 µM compound, 30 min incubation) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) in nitrogen atmosphere (25–300°C, 10°C/min). Degradation above 200°C suggests thermal robustness .

- Hydrolytic Stability: Incubate in buffers (pH 2, 7.4, 9) at 37°C for 24 hr. Monitor degradation via HPLC; methoxy groups may hydrolyze at pH < 2 .

- Light Sensitivity: Store in amber vials under UV light (254 nm) for 48 hr; track photodegradation by NMR .

Q. How does this compound compare structurally and biologically to analogs like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide?

Methodological Answer:

- Structural Differences: Replace the thioether group with phenoxy, altering lipophilicity (clogP increases by ~0.5) .

- Biological Impact: Thioether derivatives show 2–3x higher heparanase inhibition due to sulfur’s electronegativity enhancing target binding .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like heparanase?

Methodological Answer:

- Protein Preparation: Retrieve heparanase structure (PDB: 5EQC). Remove water molecules and add hydrogens using Schrödinger Suite .

- Docking Protocol: Use Glide XP mode with OPLS4 force field. Define a grid box (20 ų) around the active site. Key interactions: thioether sulfur with Arg272, methoxy groups with Tyr204 .

- MM/GBSA Validation: Calculate binding free energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .

Q. What experimental considerations are critical for in vivo pharmacokinetic studies of this compound?

Methodological Answer:

- Animal Models: Use Sprague-Dawley rats (n=6/group) for IV (2 mg/kg) and oral (10 mg/kg) dosing .

- Bioanalysis: Quantify plasma levels via LC-MS/MS (LLOQ: 1 ng/mL). Monitor metabolites (e.g., demethylated products) with Q-TOF .

- Tissue Distribution: Euthanize at 1, 4, 8 hr post-dose; homogenize organs (liver, kidney) and extract with acetonitrile .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s anticancer activity?

Methodological Answer:

Q. How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?

Methodological Answer:

- Solubility Check: Measure solubility in PBS (if <10 µM, use surfactants like Cremophor EL in formulations) .

- Metabolic Stability: Incubate with liver microsomes (human/rat). Low t₁/₂ (<30 min) indicates CYP450-mediated degradation; add cytochrome inhibitors (e.g., ketoconazole) .

- Plasma Protein Binding: Use equilibrium dialysis; >95% binding reduces free drug availability .

Q. What strategies are effective for combination therapy studies involving this compound?

Methodological Answer:

- Synergy Testing: Use Chou-Talalay method with cisplatin in A549 cells. Calculate combination index (CI <1 indicates synergy) .

- Mechanistic Complementarity: Pair with DNA-damaging agents (e.g., doxorubicin) if the compound targets anti-apoptotic pathways .

- Dose Escalation: Start at 1/4 IC₅₀ of each drug to avoid overlapping toxicities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.